4-Cyclopropoxy-N-methyl-2-(methylthio)benzamide
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Overview
Description
4-Cyclopropoxy-N-methyl-2-(methylthio)benzamide is an organic compound with the molecular formula C11H13NO2S It is a benzamide derivative characterized by the presence of a cyclopropoxy group, a methylthio group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N-methyl-2-(methylthio)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine, such as N-methylamine, under basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropyl halide.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthio reagent, such as methylthiolate, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone derivative.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxide or sulfone derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Compounds with different nucleophiles replacing the cyclopropoxy group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-2-(methylthio)benzamide depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways by altering the activity of key proteins or enzymes involved in those pathways.
Comparison with Similar Compounds
4-Cyclopropoxy-2-(methylthio)benzamide: Similar structure but lacks the N-methyl group.
N-(Cyclopropylmethyl)-2-methoxy-4-(methylthio)benzamide: Similar structure but has a methoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Cyclopropoxy-N-methyl-2-(methylthio)benzamide is unique due to the combination of its cyclopropoxy, methylthio, and N-methyl groups, which confer distinct chemical and biological properties. This unique combination of functional groups may result in specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15NO2S |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C12H15NO2S/c1-13-12(14)10-6-5-9(7-11(10)16-2)15-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
WWFXOAFNDWZVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)OC2CC2)SC |
Origin of Product |
United States |
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